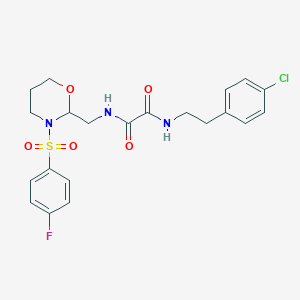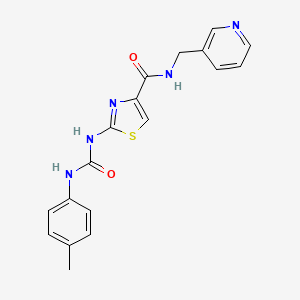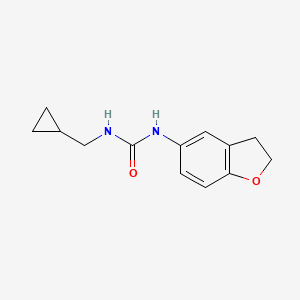
Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a cyanoethyl group. This compound is often used in organic synthesis, particularly in the preparation of peptide nucleic acids (PNAs) and other biologically active molecules.
作用機序
Target of Action
Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate, also known as Ethyl 2-{(tert-butoxy)carbonylamino}acetate, is a complex organic compound. It is known that similar compounds are often used in biochemical research as amino acid derivatives .
Mode of Action
It is known that similar compounds often interact with their targets through various chemical reactions, such as transmetalation .
Biochemical Pathways
Similar compounds are often involved in the synthesis of complex organic molecules, such as peptides .
Pharmacokinetics
Similar compounds often have specific solubility properties that can impact their bioavailability .
Result of Action
Similar compounds are often used in the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, the temperature at which the compound is stored and used can affect its reactivity . Additionally, the solubility of the compound in various solvents can impact its availability for reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate typically involves the reaction of ethyl glycinate with tert-butyl dicarbonate (Boc2O) and 2-cyanoethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the Boc-protected amine. The reaction conditions usually involve stirring the reactants in an organic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling the reaction temperature, solvent choice, and purification methods such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Reactions may involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Produces ethyl 2-aminoacetate and tert-butyl alcohol.
Deprotection: Yields 2-((2-cyanoethyl)amino)acetic acid.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide nucleic acids (PNAs) for genetic studies.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- Ethyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness
Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and potential for further functionalization compared to similar compounds. This makes it particularly valuable in the synthesis of peptide nucleic acids and other specialized applications.
特性
IUPAC Name |
ethyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-5-17-10(15)9-14(8-6-7-13)11(16)18-12(2,3)4/h5-6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWTZPDRNDETAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCC#N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide](/img/structure/B2838233.png)
![rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B2838234.png)

![tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate](/img/structure/B2838240.png)



![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)

![Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate](/img/structure/B2838251.png)
![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2838254.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)

